Rabusertib (LY2603618) is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) investigated for its anticancer properties. [] CHK1 plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. By inhibiting CHK1, Rabusertib disrupts the cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death.
Rabusertib primarily acts by inhibiting CHK1, a serine/threonine kinase crucial in the DNA damage response (DDR) pathway. [] This pathway is activated upon DNA damage and functions to repair the damage or induce apoptosis if the damage is beyond repair. CHK1 is activated through phosphorylation by ATR (ATM and Rad3-related) kinase in response to DNA damage, particularly single-strand breaks and replication stress. []
Activated CHK1 initiates a cascade of events, including cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, Rabusertib disrupts this carefully orchestrated pathway. [, ] This disruption leads to an accumulation of DNA damage, as the cells cannot repair the damage efficiently. The inability to repair DNA damage eventually triggers apoptosis, leading to cancer cell death. []
Studies have shown that Rabusertib enhances the sensitivity of cancer cells to DNA-damaging agents like platinum-based chemotherapies and gemcitabine. [, , ] This synergistic effect arises because these agents induce DNA damage, which Rabusertib prevents the cells from repairing, pushing them towards apoptosis.
Overcoming Platinum Resistance in Basal-Like Breast Cancer: Rabusertib has shown promise in overcoming resistance to platinum-based chemotherapy, a significant challenge in treating basal-like breast cancer. Studies have demonstrated that combining Rabusertib with cisplatin can effectively kill cisplatin-resistant cancer cells by disrupting DNA damage repair mechanisms. [, ]
Radiosensitization of Pancreatic Cancer Cells: Research suggests that Rabusertib can enhance the sensitivity of pancreatic cancer cells to radiation therapy. [, ] When combined with radiation, Rabusertib inhibits DNA damage repair, leading to increased cell death.
Synergistic Effects with DNA-Damaging Agents: Rabusertib has demonstrated synergistic effects with several DNA-damaging agents, including gemcitabine, olaparib (a PARP inhibitor), and other platinum-based compounds. [, , , ] Combining Rabusertib with these agents enhances their efficacy by hindering DNA damage repair, leading to increased cancer cell death.
Potential in Small Cell Lung Carcinoma (SCLC): While less studied in SCLC, Rabusertib shows promise as a combination therapy. Research suggests that combining Rabusertib with etoposide/carboplatin, the standard chemotherapy regimen for SCLC, could potentially improve treatment outcomes by increasing cancer cell death. []
Investigational Use in Various Cancer Types: Rabusertib has been investigated in various cancer models, including melanoma, ovarian cancer, and bladder cancer. [, ] These studies explore its potential as a single agent or in combination with other therapies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: